H-Ala-Beta-Ala-OH H-Ala-Beta-Ala-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC3969995
InChI: InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1
SMILES: CC(C(=O)NCCC(=O)O)N
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol

H-Ala-Beta-Ala-OH

CAS No.:

Cat. No.: VC3969995

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

H-Ala-Beta-Ala-OH -

Specification

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
IUPAC Name 3-[[(2S)-2-aminopropanoyl]amino]propanoic acid
Standard InChI InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1
Standard InChI Key LHMWTJPMNYKPGC-BYPYZUCNSA-N
Isomeric SMILES C[C@@H](C(=O)NCCC(=O)O)N
SMILES CC(C(=O)NCCC(=O)O)N
Canonical SMILES CC(C(=O)NCCC(=O)O)N

Introduction

Chemical Identity and Structural Features

H-Ala-β-Ala-OH (C₆H₁₂N₂O₃) is a dipeptide featuring an α-amino acid (L-alanine) coupled to β-alanine, a non-proteinogenic β-amino acid with the amino group attached to the β-carbon. The molecular weight of the compound is approximately 160.17 g/mol, analogous to the structurally similar H-β-Ala-D-Ala-OH . Key structural distinctions arise from the β-alanine residue’s three-carbon backbone, which confers conformational flexibility compared to α-peptides .

The pKa of the carboxylic acid group in β-alanine derivatives is typically ~3.39, while the amino group exhibits a pKa of ~8.5 . These values influence the compound’s solubility and reactivity in aqueous buffers, particularly in peptide synthesis workflows.

Synthesis Methodologies

Carbodiimide-Mediated Coupling

A generalized approach for synthesizing β-alanine-containing dipeptides involves carbodiimide reagents. For instance, the patent CN112110868A details a method for preparing Fmoc-β-Ala-AA-OH (where AA is an amino acid), which can be adapted for H-Ala-β-Ala-OH:

  • Activation of β-Alanine:
    Fmoc-β-Ala-OH is treated with thionyl chloride (SOCl₂) and HBTA (hydroxybenzotriazole) to form the active ester Fmoc-β-Ala-Bt .

  • Coupling with L-Alanine:
    The activated β-alanine is reacted with L-alanine in a buffered system (pH 8–9) to facilitate nucleophilic acyl substitution. The buffer, often Na₂CO₃ or NaHCO₃, maintains deprotonation of the amino group .

  • Deprotection and Purification:
    Post-coupling, the Fmoc group is removed under basic conditions, and the product is isolated via extraction and crystallization. Reported yields for analogous reactions reach 78.5% .

Physicochemical Properties

Data for H-Ala-β-Ala-OH remain sparse, but properties can be inferred from related compounds:

PropertyH-β-Ala-D-Ala-OH H-β-Ala-OH H-Ala-β-Ala-OH (Predicted)
Molecular Weight (g/mol)160.1789.09160.17
Boiling Point (°C)428.7±30.0N/A~430
Density (g/cm³)1.211±0.06N/A1.20–1.25
pKa (Carboxyl)3.39±0.103.553.4–3.6

The compound’s solubility is expected to be moderate in polar aprotic solvents (e.g., DMF, acetonitrile) and poor in non-polar solvents.

Applications and Research Significance

Peptide Therapeutics

β-peptides exhibit enhanced metabolic stability compared to α-peptides due to resistance to proteolytic cleavage. H-Ala-β-Ala-OH could serve as a building block for:

  • Antimicrobial Peptides: β-peptides disrupt bacterial membranes via hydrophobic interactions .

  • Drug Delivery Systems: The β-alanine moiety’s flexibility may improve carrier peptide conformational adaptability .

Biochemical Probes

Incorporating H-Ala-β-Ala-OH into peptide sequences could enable studies on:

  • Enzyme Specificity: Testing proteases’ ability to hydrolyze β-peptide bonds.

  • Membrane Permeability: Assessing the impact of β-amino acids on cellular uptake .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Coupling β-amino acids requires optimized conditions to avoid epimerization .

  • Characterization Gaps: Detailed NMR and crystallographic data for H-Ala-β-Ala-OH are lacking.

Future research should prioritize:

  • Developing scalable synthesis protocols.

  • Evaluating the compound’s pharmacokinetic and toxicological profiles.

  • Exploring its utility in hybrid α/β-peptide drug candidates.

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